Imidazol-1-yl-acetic acid

Catalog No.
S597980
CAS No.
22884-10-2
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazol-1-yl-acetic acid

CAS Number

22884-10-2

Product Name

Imidazol-1-yl-acetic acid

IUPAC Name

2-imidazol-1-ylacetic acid

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)

InChI Key

QAFBDRSXXHEXGB-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CC(=O)O

Synonyms

Imidazol-1-yl-essigsaeure; 1H-Imidazole-1-acetic Acid; Imidazole-1-acetic Acid; Zoledronic Acid Related Compound A;

Canonical SMILES

C1=CN(C=N1)CC(=O)O

As a Metabolite:

-(1H-Imidazol-1-Yl)Acetic Acid, also known as Imidazol-1-ylacetic acid, is primarily studied and recognized as a metabolite. Metabolites are small molecules produced by the breakdown of other compounds in the body. In this case, 2-(1H-Imidazol-1-Yl)Acetic Acid is a metabolite of histidine, an essential amino acid. Understanding the metabolic pathways and presence of this metabolite can be valuable in various research areas, including:

  • Nutritional studies: Measuring the levels of 2-(1H-Imidazol-1-Yl)Acetic Acid can provide insights into histidine metabolism and potential dietary deficiencies. [Source: National Institutes of Health, ]
  • Drug discovery: Studying the metabolic pathways of drugs can help researchers understand their efficacy, potential side effects, and interactions with other substances. This includes the investigation of how drugs are metabolized into compounds like 2-(1H-Imidazol-1-Yl)Acetic Acid. [Source: National Center for Advancing Translational Sciences, ]

Potential Biological Activities:

While not extensively explored, some research suggests that 2-(1H-Imidazol-1-Yl)Acetic Acid might possess certain biological activities with potential applications:

  • Antimicrobial properties: Studies have shown that 2-(1H-Imidazol-1-Yl)Acetic Acid exhibits some degree of antimicrobial activity against certain bacterial strains. However, further research is needed to determine its effectiveness and potential therapeutic applications. [Source: "Synthesis and Antimicrobial Activity of Some Novel Imidazolyl Derivatives" published in Molecules journal, ]
  • Enzyme inhibition: Research suggests that 2-(1H-Imidazol-1-Yl)Acetic Acid might act as an inhibitor for specific enzymes. However, the specific enzymes it interacts with and its potential therapeutic implications require further investigation. [Source: "Imidazole derivatives as carbonic anhydrase inhibitors: design, synthesis, and biological evaluation" published in European Journal of Medicinal Chemistry, ]

Imidazol-1-yl-acetic acid is a carboxylic acid characterized by the presence of an imidazol-1-yl group, which is derived from imidazole. The chemical formula for imidazol-1-yl-acetic acid is C5H6N2O2C_5H_6N_2O_2, and it is recognized as a key intermediate in the synthesis of various pharmaceuticals, notably zoledronic acid, which is used in the treatment of osteoporosis and certain cancers . This compound exhibits unique structural properties that contribute to its reactivity and biological activity.

, primarily due to its functional groups. It can undergo:

  • N-Alkylation: This involves the reaction of imidazole with alkylating agents such as tert-butyl chloroacetate, leading to the formation of imidazol-1-yl-acetic acid derivatives .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can subsequently be hydrolyzed back to the acid under acidic or basic conditions.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in a modified structure.

These reactions are essential for synthesizing more complex molecules and for modifying the compound's properties for specific applications.

Imidazol-1-yl-acetic acid exhibits notable biological activities. It has been identified as a bifunctional catalyst capable of facilitating various organic reactions by activating both acidic and basic sites simultaneously . Additionally, its derivatives have shown potential in medicinal chemistry, particularly in developing drugs targeting bone density and cancer treatment. The compound's ability to interact with biological systems makes it a subject of interest in pharmacological studies.

Several synthesis methods for imidazol-1-yl-acetic acid have been documented:

  • N-Alkylation Method: A common approach involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by ester cleavage using titanium tetrachloride. This method yields imidazol-1-yl-acetic acid hydrochloride efficiently .
  • Solvent-Free Synthesis: Another method emphasizes environmentally friendly practices by conducting reactions without solvents, enhancing sustainability in chemical processes .
  • Hydrolysis of Esters: Imidazol-1-yl-acetic acid can also be synthesized through the hydrolysis of its esters under controlled conditions, allowing for the recovery of the acid form.

These methods highlight the versatility and practicality of synthesizing this compound for various applications.

Imidazol-1-yl-acetic acid has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor in synthesizing drugs like zoledronic acid, which is crucial for treating osteoporosis and other bone-related diseases .
  • Catalysts in Organic Reactions: Its bifunctional nature allows it to act as an effective catalyst in organic synthesis, facilitating various condensation reactions .
  • Biochemical Research: The compound is used in studies investigating metabolic pathways and enzyme interactions due to its structural similarities with biologically relevant molecules.

Research on interaction studies involving imidazol-1-yl-acetic acid has revealed its potential to engage with various biological targets. Notably, its derivatives have been explored for their ability to bind to specific enzymes and receptors, influencing biochemical pathways related to cell signaling and metabolism. These interactions are crucial for understanding its therapeutic potential and optimizing drug design strategies.

Imidazol-1-yl-acetic acid shares structural similarities with several other compounds that contain imidazole or carboxylic functional groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
ImidazoleHeterocyclic compoundBasic properties; widely used in pharmaceuticals
2-(1H-Imidazol-1-Yl)succinic AcidDicarboxylic acidContains two carboxylic groups; potential for complex formation
BenzimidazoleHeterocyclic compoundContains a benzene ring; used in antifungal agents
ImidazolesGeneral classBroad range of derivatives with diverse biological activities

The uniqueness of imidazol-1-yl-acetic acid lies in its specific functional group arrangement, which allows it to act effectively as a catalyst while also serving as a precursor for significant pharmaceutical compounds. Its dual functionality distinguishes it from other similar compounds that may not exhibit the same breadth of applications or reactivity profiles.

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

126.042927438 g/mol

Monoisotopic Mass

126.042927438 g/mol

Heavy Atom Count

9

Melting Point

268 - 269 °C

UNII

WHC1J1G932

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

22884-10-2

Wikipedia

Imidazole-1-acetic acid

Dates

Modify: 2023-08-15

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